2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde
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Overview
Description
2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde typically involves the reaction of 2-methoxypyridine with formaldehyde and methanol under acidic conditions . The reaction proceeds through a series of steps, including the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often involve refluxing the reactants in methanol with an acid catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methoxymethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
Oxidation: 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid.
Reduction: 2-Methoxy-5-(methoxymethyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid: An oxidized derivative with similar structural features.
2-Methoxy-5-(methoxymethyl)pyridine-3-methanol: A reduced derivative with an alcohol group instead of an aldehyde.
5-Methoxymethyl-2,3-pyridinedicarboxylic acid: A related compound with additional carboxylic acid groups.
Uniqueness
2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions
Properties
IUPAC Name |
2-methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-6-7-3-8(5-11)9(13-2)10-4-7/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVMSHJJBWXVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(N=C1)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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